Phosphonic acid, sodium salt

Vue d'ensemble

Description

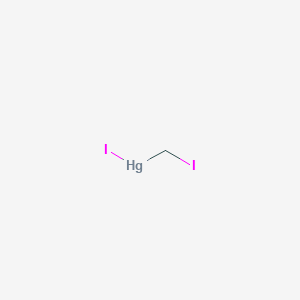

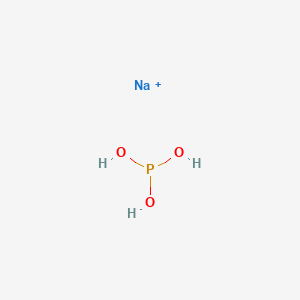

Phosphonic acid, also known as phosphorous acid, is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is typically handled as salts and is generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . The sodium salt of phosphonic acid is used as an antidote to mercuric chloride poisoning .

Synthesis Analysis

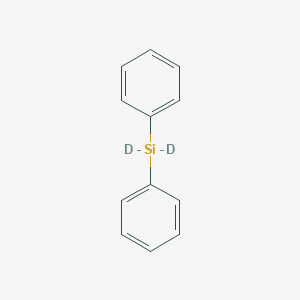

Phosphonic acid can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . The direct production of sodium salts of phosphonic acid is readily achieved by adding 2 N NaOH/water solution to the silylated phosphonate . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . It features two hydroxy moieties, one P=O double bond, and one P–C bond .Chemical Reactions Analysis

Phosphonic acid has strong reducing properties and tends to be converted to phosphoric acid. On being heated, dry phosphonic acid disproportionates to give phosphine and phosphoric acid . Phosphonic acid reacts with a base like sodium hydroxide forms sodium phosphate and water .Physical And Chemical Properties Analysis

Phosphonic acid exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . It is a diprotic acid, which means it can donate two protons (H+) per molecule .Applications De Recherche Scientifique

Coordination Chemistry and Pharmaceutical Applications : Phosphonic acids and phosphonates, including sodium salts, are vital in pharmaceutical science. They are used in medicines for conditions like osteoporosis and as antiviral agents. Sodium salts of phosphonoformate, for example, exhibit diverse coordination behaviors under different reaction conditions (Egenhöfer et al., 2020).

Fuel Cells and Polymer Synthesis : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes], synthesized using sodium hydroxide, are candidates for proton-conducting membranes in fuel cells (Allcock et al., 2002).

Prebiotic Chemistry : Phosphonic acids, synthesized using sodium phosphite, are potential prebiotic carriers of phosphorus. They could be precursors to prebiotic carbohydrate derivatives (de Graaf et al., 1997).

Surface and Interface Control in Nanomaterials : Phosphonic acids are used for controlling surface and interface properties in the synthesis of nanomaterials, hybrid materials, and in (opto)electronic devices (Guerrero et al., 2013).

Extraction of Uranium from Aqueous Solutions : Sodium salts of phosphonic acids are effective in extracting uranium species from seawater, demonstrating their potential in large-scale environmental applications (Dudarko et al., 2015).

Conservation of Ornamental Stone : Phosphonates, including sodium salts, can inhibit the crystallization of sodium sulfate, a damaging salt in historic buildings and sculptures (Ruiz-Agudo et al., 2006).

Cation Exchange Membranes : Sodium salts of phosphonic acid are used in the production of cation exchange membranes with specific transport properties, useful in electrodialysis and other separation processes (Sata et al., 1996).

Synthesis of Phosphonic Acids : The synthesis of various phosphonic acids, including their sodium salts, has broad applications in diverse fields such as chemistry, biology, and physics (Sevrain et al., 2017).

Sonochemical Synthesis : Sodium salts are used as catalysts in the green synthesis of alpha-aminophosphonates, highlighting their role in environmentally friendly chemical processes (Niralwad et al., 2010).

Thermal Degradation Studies : Polymeric forms of phosphonic acids and their sodium salts have been studied to understand their thermal degradation properties, which is crucial for developing more stable materials (Jiang et al., 1999).

Hybrid Dielectric Capacitors : Phosphonic acid is used as a surface initiator for polymer growth on barium titanate nanoparticles, leading to the development of hybrid capacitors with high energy density (Paniagua et al., 2014).

Corrosion Inhibition : Sodium salts of phenyl phosphonic acid are efficient in inhibiting corrosion of materials in certain environments, highlighting their importance in material science and engineering (Rajendran et al., 1998).

Safety And Hazards

Phosphonic acid is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Phosphonic acid and its derivatives have a wide range of applications, covering a large panel of research fields including chemistry, biology, and physics . There is great interest in exploring the usefulness of phosphonic acid for indications beyond the treatment of urinary tract infections . The direct production of sodium salts of phosphonic acid is readily achieved by adding 2 N NaOH/water solution to the silylated phosphonate .

Propriétés

IUPAC Name |

sodium;phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O3P/c;1-4(2)3/h;1-3H/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVVJRSLPIWLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, sodium salt | |

CAS RN |

15475-67-9 | |

| Record name | Phosphonic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, sodium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

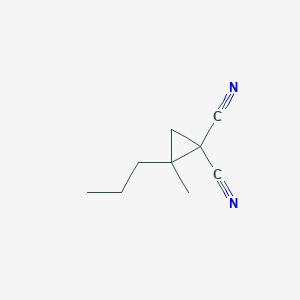

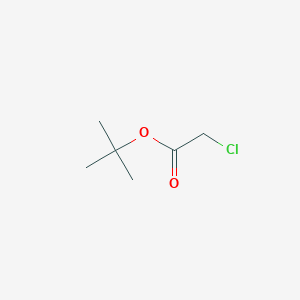

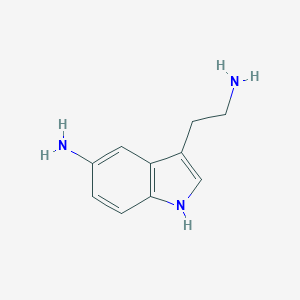

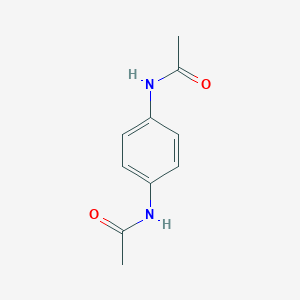

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

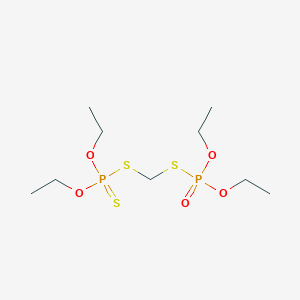

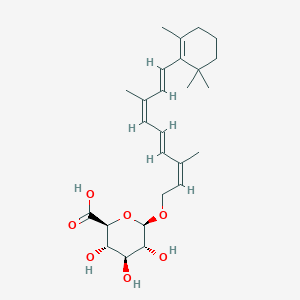

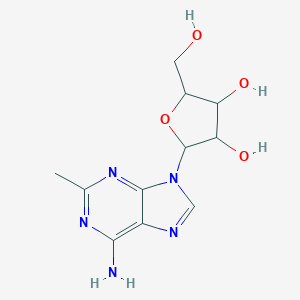

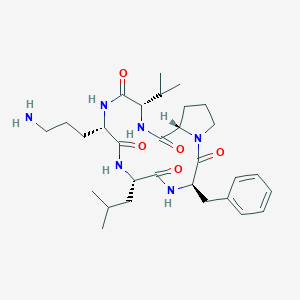

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)